N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide
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Overview
Description
N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide is an intricate compound that showcases the marvels of modern chemical synthesis. Its unique structure combines elements from various chemical families, resulting in a compound with significant potential in scientific research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide typically involves multi-step organic synthesis techniques. Key steps include the formation of the epiminocyclohepta[d]pyrimidine ring, followed by the introduction of the oxo group and the attachment of the benzamide moiety. Specific reaction conditions such as the use of catalysts, temperature control, and purification steps are essential to ensure the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound, although not widely established, would necessitate large-scale optimization of the synthetic routes. This could involve continuous flow chemistry, automated synthesis processes, and robust quality control mechanisms to maintain the consistency and efficiency required for large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Reduction reactions can modify its structural framework, impacting its stability and reactivity.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups or alter existing ones.
Common Reagents and Conditions Used
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Including amines and thiols for substitution reactions.
Major Products Formed
The products of these reactions can vary widely depending on the specific reagents and conditions used. Oxidation might yield keto derivatives, while reduction could result in alcohol or amine derivatives. Substitution reactions would produce a range of substituted benzamides or related compounds.
Scientific Research Applications
N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide holds promise in various fields:
Chemistry: : As a synthetic intermediate for more complex molecules.
Biology: : Potentially as a probe for studying enzyme interactions or as a bioactive compound.
Medicine: : Could be explored for therapeutic properties, particularly in targeting specific biochemical pathways.
Industry: : Might be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The compound’s mechanism of action would involve its interaction with specific molecular targets, likely enzymes or receptors, altering their activity or function. This interaction could trigger a cascade of biochemical events, influencing cellular processes or organismal physiology.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide stands out due to its unique combination of functional groups and ring structures. Similar compounds might include other epiminocyclohepta[d]pyrimidine derivatives or benzamide-containing molecules. What sets this compound apart is its specific configuration and potential for diverse reactivity and applications.
List of Similar Compounds
Other epiminocyclohepta[d]pyrimidine derivatives
Benzamide-containing molecules with different substituents
Analogous compounds with similar ring structures but varying functional groups
Properties
IUPAC Name |
N-[2-oxo-2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(10-20-18(24)12-4-2-1-3-5-12)22-13-6-7-16(22)14-9-19-11-21-15(14)8-13/h1-5,9,11,13,16H,6-8,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBFYLLSWDJQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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